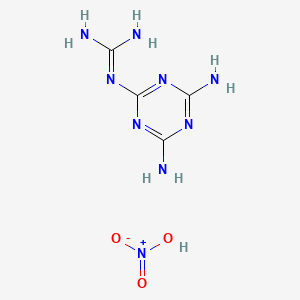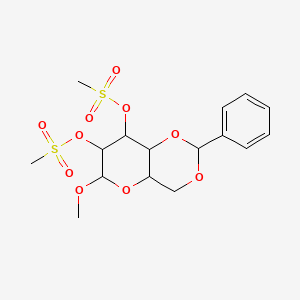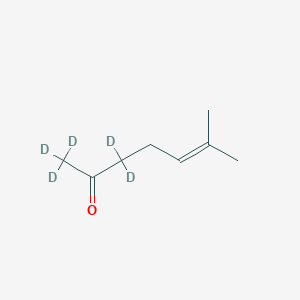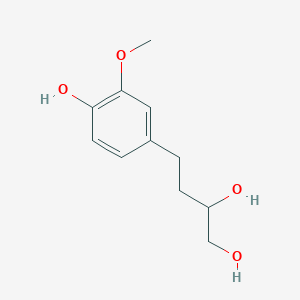
4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol is an organic compound with the molecular formula C11H16O4 It is a derivative of vanillyl alcohol and is characterized by the presence of a hydroxy group and a methoxy group on the phenyl ring, as well as two hydroxyl groups on the butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol can be achieved through several methods. One common approach involves the reaction of vanillyl alcohol with butane-1,2-diol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60 to 80°C and a reaction time of several hours. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst, often under reflux conditions.
Major Products Formed
Oxidation: Formation of 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol can be compared with other similar compounds such as:
Vanillyl alcohol: Lacks the butane-1,2-diol moiety, making it less versatile in chemical reactions.
Zingerone: Contains a ketone group instead of the diol, leading to different chemical properties and applications.
Vanillin: Contains an aldehyde group, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Propiedades
Fórmula molecular |
C11H16O4 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
4-(4-hydroxy-3-methoxyphenyl)butane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-15-11-6-8(3-5-10(11)14)2-4-9(13)7-12/h3,5-6,9,12-14H,2,4,7H2,1H3 |
Clave InChI |
QRLKUDTXXCQFMV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CCC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)

![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
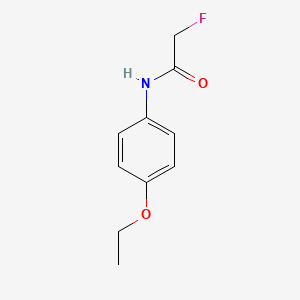
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
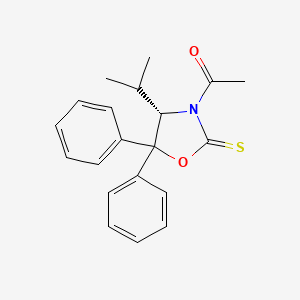
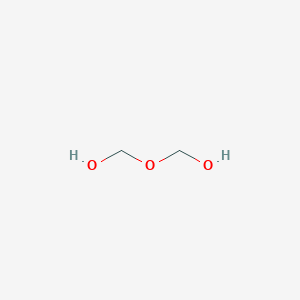
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)

![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
